molecular formula C11H12O4 B8281107 2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester

2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester

Cat. No.: B8281107
M. Wt: 208.21 g/mol
InChI Key: HZJRPRVXBQCNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester is an organic compound belonging to the benzodioxin family This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester typically involves the reaction of 1,4-benzodioxane-6-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-8-methoxy-1,4-benzodioxin-6-carboxylate
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives

Uniqueness

2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester is unique due to its specific substitution pattern on the benzodioxin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 5-methyl-2,3-dihydro-1,4-benzodioxine-7-carboxylate

InChI

InChI=1S/C11H12O4/c1-7-5-8(11(12)13-2)6-9-10(7)15-4-3-14-9/h5-6H,3-4H2,1-2H3

InChI Key

HZJRPRVXBQCNTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCO2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 34.0 g (0.19 mol) methyl 3,4-dihydroxy-5-methyl-benzoate, 77.12 g (0.56 mol) K2CO3 and 32.1 mL (0.37 mol) dibromoethane in 500 mL acetonitrile was refluxed for 6 h. The solid was filtered off, washed with 100 mL acetonitrile and the filtrate was evaporated to dryness i.vac. The residue was combined with 500 mL water and 500 mL EtOAc, the phases were separated, the organic phase was dried and evaporated to dryness i. vac. The residue was combined with 120 mL DIPE, the precipitate was suction filtered, washed with 50 mL DIPE and dried.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
77.12 g
Type
reactant
Reaction Step One
Quantity
32.1 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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